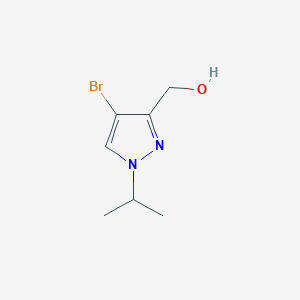

(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol

Beschreibung

(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol is a brominated pyrazole derivative featuring an isopropyl substituent at the N1 position and a hydroxymethyl group at the C3 position. This compound is of interest in medicinal and materials chemistry due to the versatility of the pyrazole scaffold, which allows for structural modifications that influence physicochemical properties and biological activity. For example, describes the methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using sodium hydride and methyl iodide, suggesting that similar strategies could apply to the target compound .

Eigenschaften

IUPAC Name |

(4-bromo-1-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2O/c1-5(2)10-3-6(8)7(4-11)9-10/h3,5,11H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBNLXBSBDXXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1-isopropyl-1H-pyrazole with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methanol or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial production.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

Oxidation: (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)formaldehyde or (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)carboxylic acid.

Reduction: 1-Isopropyl-1H-pyrazol-3-yl)methanol.

Substitution: (4-Amino-1-isopropyl-1H-pyrazol-3-yl)methanol.

Wissenschaftliche Forschungsanwendungen

(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors.

Industry: Utilized in the production of agrochemicals and functional materials.

Wirkmechanismus

The mechanism of action of (4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The presence of the bromine atom and the hydroxymethyl group can enhance its binding affinity and specificity for the target enzyme. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Ring

The substituent at the N1 position significantly impacts steric bulk, solubility, and intermolecular interactions. Key comparisons include:

Table 1: Substituent Comparison at N1 Position

*Calculated based on molecular formula.

- Isopropyl vs. notes that the methyl-substituted analog has a molecular weight of 191.03 g/mol, while the isopropyl variant is ~14% heavier, which may influence solubility in polar solvents .

- Aryl vs. Alkyl : Aryl substituents (e.g., 4-bromophenyl in ) introduce π-π stacking capabilities, which are absent in alkyl-substituted analogs. This could enhance binding to aromatic residues in biological targets .

Halogen Substitution (Br vs. Cl)

highlights that bromo and chloro derivatives exhibit distinct intermolecular interactions due to differences in polarizability and van der Waals radii. For example:

- 4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol vs. Chloro analogs: Bromine’s larger atomic radius (1.85 Å vs. 1.75 Å for Cl) may lead to stronger halogen bonding, a critical factor in crystal packing and receptor binding .

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

- Hydroxymethyl vs. Sulfonamide Groups : Hydroxymethyl-containing compounds (e.g., target compound) lack the strong IR absorptions near 1335 cm⁻¹ (SO₂ stretching) seen in sulfonamide derivatives (), simplifying functional group identification .

Biologische Aktivität

(4-Bromo-1-isopropyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound is part of a broader class of pyrazoles known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C₇H₈BrN₃O

- Molecular Weight : 232.06 g/mol

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains, compounds similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | E. coli | TBD |

| This compound | S. aureus | TBD |

The minimum inhibitory concentration (MIC) values are critical for understanding the effectiveness of this compound against specific pathogens, although specific data for this compound remains to be fully elucidated in the literature.

2. Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. Compounds with similar structures have demonstrated effectiveness in reducing inflammation in animal models. For example, some studies have shown that pyrazoles can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

3. Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Analogous compounds have shown efficacy in various cancer cell lines:

| Cancer Cell Line | GI50 (μM) |

|---|---|

| PC3 (Prostate) | 5.6 |

| MCF7 (Breast) | 4.19 |

| SKBR3 (Breast) | 0.25 |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms such as tubulin binding and disruption of microtubule dynamics .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression, similar to other pyrazole derivatives.

- Receptor Interaction : It may interact with specific receptors that modulate cellular responses to stress and inflammation.

Case Studies

Several case studies highlight the biological relevance of pyrazole derivatives:

- Neuroprotective Effects : A related compound demonstrated neuroprotective effects in models of Alzheimer's disease by inhibiting β-secretase activity and reducing amyloid plaque formation .

- Antiproliferative Properties : In vitro studies showed that certain pyrazole derivatives significantly inhibited the growth of prostate cancer cells by inducing cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.